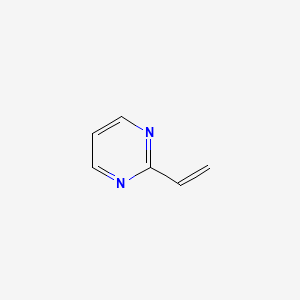

2-Vinylpyrimidine

説明

Significance of Vinyl Heterocycles in Organic Synthesis and Material Science

Vinyl heterocycles are a class of organic compounds characterized by a vinyl group (–CH=CH₂) attached to a heterocyclic ring. This combination of a reactive alkene functionality and a heteroatom-containing ring system makes them exceptionally valuable in chemical research. In organic synthesis, the vinyl group can participate in a wide array of chemical transformations, including polymerization, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. acs.org This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

Vinyl azides, for instance, are versatile precursors for a large number of nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyridines. rsc.org These heterocyclic motifs are prevalent in natural products, pharmaceuticals, and agrochemicals, highlighting the importance of vinyl heterocycles as synthetic intermediates. rsc.org In materials science, the incorporation of vinyl heterocycles into polymers can impart unique properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. rsc.orgrsc.org This has led to their use in the development of functional materials, including specialized coatings, ion-exchange resins, and catalytic systems. polysciences.commdpi.com

Overview of 2-Vinylpyrimidine (B1277554) as a Key Chemical Entity in Research

This compound is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with a vinyl group at the 2-position. The pyrimidine ring is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, making it a "biologically privileged" structure. The presence of the reactive vinyl group on this scaffold suggests that this compound is a promising monomer for the synthesis of novel functional polymers and a versatile building block in the synthesis of complex molecules. While research specifically detailing this compound is not as extensive as for its analogue, 2-vinylpyridine (B74390), its structural characteristics point towards significant potential in medicinal chemistry, coordination chemistry, and material science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435851 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66281-01-4, 51394-43-5 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and Chemical Properties of 2 Vinylpyrimidine

Tabulated Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Boiling Point | Not reported in literature |

| Density | Not reported in literature |

| Refractive Index | Not reported in literature |

Data sourced from PubChem (CID 10125052) where available. Other experimental values are not widely reported.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not readily found in the surveyed literature. However, the expected spectral characteristics can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the pyrimidine (B1678525) ring protons. The vinyl group should present as a characteristic set of three signals: a doublet of doublets for the α-proton (adjacent to the ring) and two doublets of doublets for the terminal (β) protons, exhibiting both geminal and cis/trans coupling. The pyrimidine ring protons would appear in the aromatic region, with chemical shifts and coupling patterns determined by their positions on the ring.

¹³C NMR: The carbon NMR spectrum would display six unique signals. Two signals would be in the alkene region, corresponding to the two carbons of the vinyl group. The remaining four signals, corresponding to the carbons of the pyrimidine ring, would appear at lower field strengths, with their exact chemical shifts influenced by the nitrogen heteroatoms.

IR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands. These would include C=C stretching vibrations for the vinyl group and the aromatic ring, C-H stretching for both the vinyl and ring protons, and characteristic ring stretching vibrations for the pyrimidine heterocycle.

Synthesis of 2 Vinylpyrimidine

Wittig Reaction Approaches

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of pyrimidine-2-carbaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide, typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov This leads to the formation of an alkene, this compound, and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Heck, Suzuki, or Stille coupling could be employed to synthesize this compound. For instance, a Heck coupling could involve the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with ethylene (B1197577) in the presence of a palladium catalyst. researchgate.net Alternatively, a Suzuki coupling could be performed between a 2-halopyrimidine and a vinylboronic acid derivative, or between 2-pyrimidinylboronic acid and a vinyl halide, under palladium catalysis. These methods are known for their high efficiency and tolerance of a wide range of functional groups. rsc.org

Elimination Reactions

Elimination reactions provide another direct route to the formation of a vinyl group. For this compound, a common strategy would be the dehydration of the corresponding alcohol, 1-(pyrimidin-2-yl)ethanol. This precursor alcohol could be synthesized by the reaction of pyrimidine-2-carbaldehyde with a methyl Grignard reagent (CH₃MgBr). The subsequent acid-catalyzed or heat-induced dehydration of the secondary alcohol would eliminate a molecule of water to generate the desired this compound.

Polymer Chemistry of 2 Vinylpyrimidine

Polymerization of this compound

Free-Radical Polymerization: This is one of the most common methods for polymerizing vinyl monomers. The polymerization of this compound would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to produce poly(this compound). uoa.grtsijournals.comacs.org This method is robust but typically offers limited control over the polymer's molecular weight and architecture.

Anionic Polymerization: Anionic polymerization, often referred to as a "living" polymerization, allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. uni-bayreuth.de The polymerization of this compound could be initiated by nucleophilic initiators like organolithium compounds (e.g., n-butyllithium) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). ufl.eduacs.org The presence of the nitrogen atoms in the pyrimidine (B1678525) ring can influence the polymerization process.

Properties and Applications of Poly(this compound)

Poly(this compound) (P2VPm) is expected to have properties that make it suitable for a variety of applications. The pyrimidine units along the polymer chain provide sites for hydrogen bonding and coordination with metal ions.

Properties: P2VPm is anticipated to be a cationic polymer that is soluble in various organic solvents and potentially in acidic aqueous solutions due to the protonation of the pyrimidine nitrogen atoms. polysciences.com It should exhibit good film-forming capabilities and thermal stability.

Applications: Based on the properties of analogous polymers like poly(2-vinylpyridine), potential applications for P2VPm are numerous. It could be used in specialized coatings and adhesives where strong adhesion to polar substrates is required. polysciences.com Its ability to chelate metal ions makes it a candidate for use in ion-exchange resins, for the removal of heavy metals from wastewater, or as a polymeric support for metal catalysts. mdpi.comresearchgate.net Furthermore, block copolymers containing P2VPm segments could self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology. acs.org

Coordination Chemistry and Metal Complexes of 2 Vinylpyrimidine

Synthesis of 2-Vinylpyrimidine (B1277554) Metal Complexes

The synthesis of metal complexes involving this compound often leverages cyclometalation strategies, leading to robust chelate rings that stabilize the metal center. Different transition metals, including platinum, ruthenium, and osmium, have been employed to form such complexes, each exhibiting unique synthetic pathways and resulting properties.

Cyclometalated Complexes of Platinum(II) and Platinum(IV)

Platinum complexes featuring 2-vinylpyridine (B74390) as a cyclometalating ligand have been extensively studied. The synthesis of cycloplatinated(II) complexes, typically of the general formula [PtMe(Vpy)(PR3)], involves the reaction of a platinum(II) precursor with 2-vinylpyridine (Vpy) and a phosphine (B1218219) ligand (PR3), such as triphenylphosphine (B44618) (PPh3), methyldiphenylphosphine (B73815) (PPh2Me), or dimethylphenylphosphine (B1211355) (PPhMe2) mdpi.comresearchgate.net. These synthetic routes often proceed via a Pt(II)-μ-chloro-bridged dimer intermediate acs.org. These Pt(II) complexes are characterized by their luminescent properties, emitting in the yellow-orange region of the spectrum, with the emission primarily localized on the cyclometalated 2-vinylpyridine ligand mdpi.com.

Further functionalization can lead to cycloplatinated(IV) complexes. These are typically synthesized by the oxidative addition of alkyl halides, such as methyl iodide (MeI), to the corresponding Pt(II) precursors. This reaction yields complexes of the type trans-[PtMe2I(Vpy)(PR3)] and cis-[PtMe2I(Vpy)(PR3)] mdpi.com. Additionally, research has explored the introduction of various main-group moieties (e.g., boronate, silane, germane, amine, phosphine oxide, ether, thioether, sulfone groups) onto the 2-vinylpyridine-type ligands prior to complexation with platinum. This approach aims to systematically tune the electronic and photophysical properties of the resulting phosphorescent platinum(II) complexes acs.org.

Table 5.1.1: Representative Platinum(II) Complexes with 2-Vinylpyridine and Their Luminescent Properties

| Complex Formula / Ligand Set | Ancillary Ligand (PR3) | Emission Region (nm) | Relative Luminescence Intensity | Notes |

| [PtMe(Vpy)(PR3)] | PPh3 | Yellow-Orange | Weakest | Emission localized on Vpy ligand mdpi.com |

| [PtMe(Vpy)(PR3)] | PPh2Me | Yellow-Orange | Moderate | Emission localized on Vpy ligand mdpi.com |

| [PtMe(Vpy)(PR3)] | PPhMe2 | Yellow-Orange | Strongest | Emission localized on Vpy ligand mdpi.com; Faster oxidative addition mdpi.com |

Cyclometalated Ruthenium and Osmium Complexes

Ruthenium and osmium complexes incorporating 2-vinylpyridine have also been synthesized, often involving cyclometalation. For ruthenium, cyclometalated complexes featuring 2-alkenylpyridines, including 2-vinylpyridine, have been prepared. These studies highlight metalation at the alkenyl carbon, resulting in complexes that exhibit enhanced absorption in the visible region compared to benchmark complexes like [Ru(bpy)3]2+ rsc.org. Synthetic routes typically involve precursors such as [Ru(cymene)Cl2]2, reacting with the 2-vinylpyridine derivative and a counterion like hexafluorophosphate (B91526) (PF6-) rsc.org. Crystallographic analysis has confirmed the formation of a Ru-C bond involving the vinyl group's carbon atom rsc.org.

The synthesis of cyclometalated osmium complexes with 2-vinylpyridine is generally more demanding, requiring more rigorous conditions, polar solvents, specific precursors, or the use of stronger acids or bases compared to platinum or ruthenium analogs mdpi.comresearchgate.netresearchgate.net. For instance, complexes have been synthesized by reacting osmium precursors like [OsCl2(PPh3)3] with 2-vinylpyridine in the presence of bases such as cesium carbonate (Cs2CO3), yielding neutral cyclometalated products mdpi.comresearchgate.netresearchgate.net. Furthermore, research has explored the double carbon-hydrogen activation of 2-vinylpyridine using triruthenium complexes, leading to the formation of tri- and pentanuclear clusters where the dimetalated 2-vinylpyridyl ligand bridges multiple metal centers marquette.edu.

Table 5.1.2: Overview of Ruthenium and Osmium Complexes with 2-Vinylpyridine

| Metal | Complex Type | Key Reaction/Feature | Reference |

| Ru(II) | Mononuclear cyclometalated complexes | Metalation at alkenyl carbon, improved visible absorption | rsc.org |

| Ru3 | Tri- and pentanuclear clusters | Double C-H activation of vinyl group, bridging dimetalated 2-vinylpyridyl ligand | marquette.edu |

| Os(II) | Mononuclear cyclometalated complexes | Cyclometalation via C-H activation, often requires harsher conditions | mdpi.comresearchgate.netresearchgate.net |

| Os3 | Triosmium cluster | C-H bond cleavage at vinyl carbon | marquette.edu |

Rare-Earth Polymer Complexes as Ligands

While 2-vinylpyridine is recognized as a versatile ligand in coordination chemistry, its specific application as a ligand within rare-earth polymer complexes is not extensively detailed in the provided search snippets. Although research exists on rare-earth metal catalysts nii.ac.jp, direct examples or comprehensive studies focusing on 2-vinylpyridine coordinating to rare-earth metals within polymeric structures were not prominently identified in the reviewed literature.

Influence of Ancillary Ligands on Complex Reactivity and Properties

The nature of ancillary ligands plays a crucial role in modulating the reactivity and intrinsic properties of metal complexes derived from 2-vinylpyridine. In platinum(II) systems, the choice of phosphine ligand in complexes like [PtMe(Vpy)(PR3)] directly impacts their luminescent characteristics and the kinetics of subsequent reactions mdpi.com. For instance, complexes featuring more electron-rich phosphine ligands, such as PPhMe2, tend to exhibit stronger luminescence and undergo oxidative addition reactions more rapidly compared to those with less electron-rich ligands like PPh3 mdpi.com. This electronic influence arises from the PPhMe2 ligand enhancing the electron density at the platinum center, thereby affecting its reactivity and photophysical behavior.

Beyond phosphine ligands, the incorporation of main-group moieties into the 2-vinylpyridine-type ligands themselves offers another avenue for tuning the properties of platinum(II) complexes. By strategically functionalizing the ligand with groups such as boronate, silane, or germanium derivatives, researchers can fine-tune the phosphorescent behavior and other electronic properties of the resulting metal complexes acs.org.

Kinetic and Mechanistic Investigations of Complex Reactions

Kinetic and mechanistic studies are vital for understanding the transformations that metal complexes undergo. For cycloplatinated(II) complexes of 2-vinylpyridine, such as [PtMe(Vpy)(PR3)], investigations into their reactions with alkyl halides, like methyl iodide, have been performed mdpi.com. These studies suggest that the oxidative addition process follows an SN2 mechanism mdpi.com. The rate of this reaction is demonstrably influenced by the electronic properties of the ancillary ligands. Complexes with platinum centers bearing more electron-donating ancillary ligands, for example, those with PPhMe2, exhibit faster oxidative addition kinetics compared to complexes with less electron-donating ligands, such as PPh3 mdpi.com. This observation underscores the importance of ligand design in controlling reaction pathways and rates.

Photophysical Investigations of Cyclometalated Complexes

Cyclometalated platinum(II) complexes incorporating 2-vinylpyridine ligands are often luminescent, typically emitting in the yellow-orange spectral region with characteristic structured bands at room temperature mdpi.com. The photophysical properties, including the emission intensity and spectral distribution, are significantly influenced by the coordinated ligands. The primary chromophoric unit responsible for this luminescence is generally the cyclometalated 2-vinylpyridine ligand itself mdpi.com.

Variations in the ancillary ligands, such as different phosphine substituents, can lead to notable differences in emission intensity. For example, within the series of [PtMe(Vpy)(PR3)] complexes, the PPhMe2 derivative was found to be the strongest emitter, while the PPh3 analog was the weakest mdpi.com. Furthermore, research focused on platinum(II) complexes with 2-vinylpyridine-type ligands aims to tune their electrophosphorescent behavior by incorporating diverse main-group moieties into the ligand structure, providing insights into structure-property relationships for the design of new luminescent materials acs.org.

List of Compounds Mentioned:

this compound (Vpy)

Platinum(II)

Platinum(IV)

Ruthenium(II)

Osmium(II)

Triphenylphosphine (PPh3)

Methyldiphenylphosphine (PPh2Me)

Dimethylphenylphosphine (PPhMe2)

Methyl iodide (MeI)

[PtMe(Vpy)(PR3)] complexes

trans-[PtMe2I(Vpy)(PR3)] complexes

cis-[PtMe2I(Vpy)(PR3)] complexes

[Ru(cymene)Cl2]2

[Ru(bpy)3]2+

[OsCl2(PPh3)3]

Cesium carbonate (Cs2CO3)

Triruthenium complexes

Main-group moieties (e.g., B(Mes)2, SiPh3, GePh3, NPh2, POPh2, OPh, SPh, SO2Ph)

Spectroscopic and Advanced Characterization Techniques for 2 Vinylpyrimidine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of polymers and films.

Fourier Transform Infrared (FTIR) Spectroscopy of Polymers and Films

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the molecular composition and chemical structure of materials. rockymountainlabs.commdpi.com By measuring the absorption of infrared light by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." mdpi.com This method is invaluable for analyzing polymer films, allowing for the identification of functional groups, monitoring of chemical reactions like polymerization or degradation, and assessing the compatibility of polymer blends. rockymountainlabs.comresearchgate.net Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly suited for the surface analysis of thin polymer films with minimal sample preparation. kpi.ua

For a polymer such as poly(2-vinylpyrimidine), FTIR analysis would be crucial for confirming its successful synthesis and purity. The spectrum would be expected to show the disappearance of the characteristic peaks of the vinyl group (C=C stretching and =C-H bending) present in the This compound (B1277554) monomer and the appearance of a saturated polymer backbone (C-C and C-H stretching) signals. The characteristic vibrations of the pyrimidine (B1678525) ring would remain, serving as a key identifier of the polymer.

In the analogous and well-documented polymer, poly(2-vinylpyridine) (P2VP), FTIR spectra clearly show peaks corresponding to the pyridine (B92270) ring stretching and C-H vibrations. mdpi.com For instance, studies on P2VP films identify C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com Similar patterns would be anticipated for poly(this compound), with specific peak positions reflecting the unique electronic and vibrational modes of the pyrimidine ring.

Table 1: Illustrative FTIR Peak Assignments for Poly(2-vinylpyridine) Films This table uses data from the analogous polymer poly(2-vinylpyridine) to illustrate the types of vibrational modes observed.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3000 | =C-H Symmetric Stretching (Aromatic) | mdpi.com |

| 2850–2952 | C–H Stretching (Aliphatic Backbone) | mdpi.com |

| 1589, 1568 | C=N and C=C Stretching (Pyridine Ring) | mdpi.com |

| 1471, 1433 | C=C Ring Stretching | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed molecular structure of both monomers and polymers in solution.

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For the this compound monomer, a ¹H NMR spectrum would confirm its structure by showing distinct signals for the vinyl protons and the protons on the pyrimidine ring. The vinyl group typically presents a characteristic set of three signals (a doublet of doublets for the proton on the same carbon as the ring, and two doublets for the terminal =CH₂ protons) due to geminal and cis/trans couplings. chemicalbook.com The chemical shifts and coupling constants of the pyrimidine ring protons would provide definitive structural confirmation. semanticscholar.org

For instance, ¹H NMR data for the related 2-vinylpyridine (B74390) monomer shows the vinyl protons in the upfield region (typically 5.0-7.0 ppm) and the aromatic pyridine protons further downfield (7.0-8.5 ppm). chemicalbook.com A similar pattern is expected for this compound, though the exact shifts would be influenced by the presence of the second nitrogen atom in the pyrimidine ring. In studies of a derivative, 4-amino-6-oxo-2-vinylpyrimidine, high-resolution NMR was used to determine the precise structure of crosslinked adducts with DNA, demonstrating the power of this technique in complex systems. oup.comacs.org

Carbon-13 (¹³C) NMR for Polymer Microstructure Analysis

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for analyzing the microstructure of polymers, including tacticity (the stereochemical arrangement of chiral centers along the polymer chain). researchgate.net In poly(this compound), the chemical shifts of the carbon atoms in the polymer backbone and the pyrimidine ring are sensitive to their local environment, including the relative configurations of neighboring monomer units (diads, triads, and pentads). mdpi.comresearchgate.net

Analysis of atactic poly(2-vinylpyridine) by ¹³C NMR shows that the aromatic carbon signals, particularly the carbon attached to the polymer backbone, are split into multiple peaks corresponding to different stereochemical sequences (pentads). researchgate.net This allows for a quantitative determination of the polymer's stereoregularity (e.g., the relative amounts of isotactic, syndiotactic, and atactic sequences). mdpi.comacs.org Such analysis is critical as the microstructure of a polymer profoundly influences its physical properties.

Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for Poly(4-vinylpyridine) Quaternization This table, based on the related poly(4-vinylpyridine), illustrates how ¹³C NMR can track chemical modifications. A similar approach would apply to poly(this compound) derivatives.

| Chemical Shift (ppm) | Assignment | State | Reference |

| 155, 150, 124 | Pyridine Ring Carbons | Unquaternized | mdpi.com |

| 160, 147, 128 | Pyridinium (B92312) Ring Carbons | Quaternized | mdpi.com |

| ~40 | Aliphatic Backbone Carbons | Both | niscpr.res.in |

X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. kpi.uacardiff.ac.uk When analyzing poly(this compound) films, XPS is used to confirm the elemental composition (carbon, nitrogen) and, more importantly, to probe the chemical environment of the nitrogen atoms. The N 1s core level spectrum can distinguish between the nitrogen atoms in the pyrimidine ring and any potential surface contaminants or modifications. researchgate.net

Table 3: Representative Binding Energies from XPS Analysis of Nitrogen-Containing Polymers This table provides typical binding energy ranges for nitrogen functionalities seen in polymers, which would be relevant for analyzing poly(this compound).

| Binding Energy (eV) | Nitrogen Species | Reference |

| ~398.8 | Protonated Amine Groups (-NH⁺-) | researchgate.net |

| ~397.7-399.0 | Imine/Pyrimidinic Nitrogen (=N-) | researchgate.net |

| 285.0 | Aliphatic Carbon (C-C, C-H) (Reference) | kpi.ua |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reaction Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. rsc.orgresearchgate.net In the context of this compound, EPR is an indispensable tool for studying the mechanism of free-radical polymerization. rsc.org

During polymerization, the propagating species are radicals that are typically too short-lived and at too low a concentration to be detected directly. Therefore, a technique called spin trapping is often employed. A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can be easily detected and characterized by EPR. acs.org The resulting EPR spectrum provides information, through its hyperfine coupling constants, that can help identify the structure of the original transient radical. This allows for the direct investigation of reaction intermediates and provides crucial insights into polymerization kinetics and mechanisms. rsc.orgacs.org

Electron Microscopy Techniques

Electron microscopy offers unparalleled resolution for visualizing the intricate structures of polymeric materials. oaepublish.com By using electrons as an imaging source, these methods can reveal details about polymer chain arrangement, the morphology of multi-phase systems like block copolymers, and the distribution of components in composites. tandfonline.com

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of 2-vinylpyridine-based polymers and composites at the nanoscale. tandfonline.com It is particularly valuable for visualizing the microphase-separated morphologies of block copolymers containing poly(2-vinylpyridine) (P2VP) segments. rsc.orgrsc.org

To achieve contrast between different polymer blocks, which are composed of light elements, selective staining is often required. tandfonline.com For P2VP-containing block copolymers, iodine vapor is a common staining agent, as it selectively associates with the P2VP microphases, making them appear dark in TEM images. rsc.org The analysis of these images reveals well-ordered structures such as lamellae, cylinders, and spheres, depending on the block copolymer's composition and the processing conditions. rsc.orgmdpi.comacs.org For instance, poly(styrene)-block-poly(2-vinylpyridine) (PS-b-P2VP) diblock copolymers have been shown to form these distinct microphase-separated structures. rsc.orgmdpi.com

TEM is also instrumental in characterizing composite materials. In studies involving P2VP and nanoparticles, TEM can confirm the selective inclusion and location of the nanoparticles within the P2VP domains. researchgate.netresearchgate.net For example, when gold nanoparticles are incorporated into poly(4-vinylpyridine)-block-poly(2-vinylpyridine) (P4VP-b-P2VP) copolymers, TEM images show that the nanoparticles are preferentially absorbed by the P4VP domains at low loading, with some absorption into P2VP domains as the concentration increases. acs.org Furthermore, energy-dispersive X-ray spectroscopy (EDX) mapping in the TEM can provide elemental confirmation, for instance, by showing the presence of nitrogen within the P2VP regions of a thin film. aip.org

Table 1: TEM Findings for Poly(2-vinylpyridine) Based Systems

| System | Observed Morphology/Feature | Staining/Analysis Method | Reference |

|---|---|---|---|

| P2VP-b-PS Diblock Copolymer | Microphase-separated structures (spherical or cylindrical) | Iodine (I₂) vapor staining of P2VP microphases | rsc.org |

| P4VP-b-P2VP with Gold Nanoparticles | Lamellar morphology; preferential absorption of Au nanoparticles in P4VP domains | Direct imaging, contrast from Au nanoparticles | acs.orgresearchgate.net |

| P2VP-OH Thin Film | Confirmation of nitrogen presence in the P2VP layer | Energy-Dispersive X-ray Spectroscopy (EDX) mapping | aip.org |

| PS-b-P2VP Thin Film | Perpendicular lamellar structures | Imaging of ultra-thin sections | mdpi.com |

Atomic Force Microscopy (AFM) for Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and nanomechanical properties of thin films containing 2-vinylpyridine polymers. nih.govspectraresearch.com It operates by scanning a sharp tip over the sample surface, allowing for three-dimensional profiling without the need for conductive samples or a vacuum environment. nih.govspectraresearch.com

AFM is frequently used in conjunction with TEM and other techniques to provide a comprehensive understanding of film structure. rsc.orgrsc.orgdcu.ie For thin films of block copolymers like PS-b-P2VP, AFM reveals the surface morphology, which often corresponds to the underlying bulk structure observed by TEM. rsc.orgmdpi.com The technique can clearly distinguish between the different polymer domains due to variations in their mechanical properties, showing microphase-separated structures on the film surface. rsc.org

A key quantitative parameter derived from AFM analysis is the surface roughness, typically reported as the root-mean-square (RMS) value. researchgate.net Studies on thin films of poly(2-vinylpyridine)-OH (P2VP-OH) have used AFM to confirm the formation of high-quality, smooth films. researchgate.netdcu.ie For example, analysis of pure and blended polymer films can show how composition affects surface topography, with RMS roughness values indicating the degree of smoothness or phase separation. researchgate.net In one study, a pure film exhibited an RMS roughness of 0.79 nm, while blended films showed higher roughness values, indicating phase separation. researchgate.net

Table 2: AFM Surface Roughness Analysis of Polymer Films

| Film Composition | RMS Roughness (nm) | Observation | Reference |

|---|---|---|---|

| Pure Polymer 1 | 0.79 | Relatively smooth surface | researchgate.net |

| Polymer 1:PS Blend (4:1) | 3.89 | Phase separation | researchgate.net |

| Polymer 1:PS Blend (1:1) | 3.54 | Phase separation | researchgate.net |

| Polymer 1:PS Blend (1:4) | 0.70 | Uniform and smooth surface | researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. researchgate.netyoutube.comyoutube.com It is used to explore the electronic properties of molecules and materials by identifying the wavelengths at which electrons are promoted to higher energy states. researchgate.netkhanacademy.org

For 2-vinylpyridine and its polymer, poly(2-vinylpyridine), UV-Vis spectroscopy can be used for both qualitative and quantitative analysis. nih.gov The concentration of 2-vinylpyridine in air, for example, can be determined by collecting it in distilled water and measuring its UV absorption spectrum. nih.gov The absorption spectrum of poly(vinylpyridine)s typically shows a band associated with the n→π* transitions of the nitrogen atom's unshared electron pair in the pyridine ring. researchgate.net The bandgap for pure P(2-VP) has been reported to be 3.73 eV. mdpi.com

The UV-Vis spectrum is sensitive to changes in the chemical environment of the pyridine ring. For instance, the quaternization of the nitrogen atom in the pyridine ring leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. researchgate.net This shift confirms the formation of the pyridinium cation. researchgate.net Similarly, incorporating the polymer into composites can alter the electronic properties and, consequently, the UV-Vis spectrum. The bandgap of a P(2-VP)-ZnO composite was found to be 3.2 eV, a reduction from the pure polymer, indicating an increased capacity for UVA absorption. mdpi.com

Table 3: UV-Vis Absorption Data for 2-Vinylpyridine and Related Compounds

| Compound/Material | Absorption Maximum (λmax) / Bandgap | Solvent/Condition | Reference |

|---|---|---|---|

| 1,3-Butadiene (for comparison) | 217 nm | Not specified | khanacademy.org |

| Poly(4-vinylpyridine) (P4VP) | 260 nm | Methanol | researchgate.net |

| Poly(2-vinylpyridine) (P2VP) | 3.73 eV | Solid Film | mdpi.com |

| P(2-VP)-ZnO Composite | 3.2 eV | Solid Film | mdpi.com |

| Quaternized Pyridine Derivatives | Shift from 206 nm to 217 nm | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Vinylpyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitrogen-containing heterocyclic compounds. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex processes such as reaction mechanisms and polymerization.

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions involving 2-vinylpyrimidine (B1277554) and its analogs, like 2-vinylpyridine (B74390) (2VP). By calculating the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces to identify the most likely reaction mechanism.

For instance, in organometallic chemistry, DFT has been used to support experimentally observed mechanisms. Kinetic studies of oxidative addition reactions involving cycloplatinated(II) complexes with 2-vinylpyridine ligands point to an SN2 mechanism. mdpi.com DFT calculations can corroborate this by modeling the proposed five-coordinate transition state and confirming that it represents a viable, low-energy pathway. mdpi.com The large negative activation entropies (ΔS≠) derived from such studies are characteristic of bimolecular SN2 transition states, an observation that can be rationalized and visualized through DFT modeling. mdpi.com

In the field of polymer chemistry, DFT helps to elucidate the mechanism of polymerization. Studies on the yttrium-catalyzed polymerization of 2-vinylpyridine have used DFT to investigate the initiation and propagation steps. acs.org End-group analysis combined with computational modeling confirmed that polymerization proceeds via a 2,1-monomer insertion into the bond between the yttrium catalyst and the growing polymer chain. acs.org Such insights are crucial for designing catalysts that can produce polymers with desired microstructures and properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

DFT calculations provide accurate energies and visualizations of these frontier orbitals. For a molecule like this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the π-system of the vinyl group significantly influence the distribution of the HOMO and LUMO. In related pyridinium (B92312) systems, the HOMO is often distributed over the π-electrons of the ring, while the LUMO is also located on the ring system. researchgate.netresearchgate.net The interaction of these orbitals governs the molecule's behavior in reactions such as cycloadditions and its coordination to metal centers in catalysis. wikipedia.org

The table below shows HOMO-LUMO data calculated for a related compound, 3-methyl 2-vinyl pyridinium phosphate (B84403) (3M2VPP), using the B3LYP/6-311++G(d,p) level of theory, illustrating the typical outputs of such an analysis. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.87 | Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO | -4.48 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 5.39 | Indicates chemical reactivity and kinetic stability. |

One of the most powerful applications of DFT is the prediction of reaction kinetics and selectivity by calculating the energy barriers (activation energies) of competing reaction pathways. This is particularly important in catalysis, where subtle changes to a catalyst's structure can dramatically alter the product's stereochemistry.

In the stereoselective polymerization of α-olefins like 2-vinylpyridine, the catalyst's ligand framework creates a specific chiral environment around the metal center. researchgate.net DFT calculations can model the insertion of the monomer into the metal-polymer bond from two different faces (si-face or re-face). The difference in the activation free energies (ΔΔG‡) for these two competing insertion pathways determines the stereoselectivity. A larger energy difference leads to a higher preference for one stereoisomer, resulting in a more stereoregular polymer (e.g., isotactic or syndiotactic). nih.gov

Theoretical studies on yttrium catalysts with 2-methoxyethylamino-bis(phenolate) ligands for 2-vinylpyridine polymerization found that the stereoselectivity is primarily influenced by the steric hindrance of the ancillary ligand. researchgate.net Similarly, DFT studies on pyridylamido-type catalysts for propylene (B89431) polymerization reproduced the experimental trend that bulkier substituents on the ligand enhance stereoselectivity. nih.gov

| Catalyst System | ΔGStereo (kcal/mol) | Predicted Stereoregularity |

|---|---|---|

| System IIc (less bulky) | 1.7 | Moderately isoselective |

| System IIa (more bulky) | 2.8 | More isoselective |

Data adapted from a study on pyridylamido-Hf catalysts, demonstrating the principle of using DFT to predict stereoselectivity. nih.gov

DFT calculations can accurately predict the thermodynamic favorability of various chemical processes by comparing the relative energies of different states. This includes tautomerization, dimerization, and protonation. For this compound, the nitrogen atoms in the pyrimidine ring are basic and can be protonated. The basicity of the pyridine (B92270) ring (pKa of pyridinium ion = 5.23) means that analogs like 2-vinylpyridine become water-soluble at low pH, a property driven by the thermodynamic favorability of protonation. acs.org

DFT studies on the related 2-pyrimidinethiol molecule have explored the thermodynamic equilibrium between its thiol and thione tautomers. nih.gov Calculations showed that while the thiol form is more stable in the gas phase, the thione form becomes more stable in an aqueous medium. nih.gov Furthermore, DFT can be used to assess the energy of protonation at different sites. For cobalt complexes with polypyridyl-amine ligands, DFT calculations showed that incorporating an electron-donating group facilitates proton binding, a key step in catalytic hydrogen evolution. nih.gov These calculations provide a quantitative measure of how electronic modifications influence the thermodynamics of proton transfer. nih.gov

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|

| 2-pyrimidinethiol | 0.00 (more stable) | +6.47 |

| 2(1H)-pyrimidinethione | +3.41 | 0.00 (more stable) |

Data from a DFT study on 2-pyrimidinethiol/2(1H)-pyrimidinethione tautomerism, illustrating the prediction of thermodynamic favorability. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. iastate.edugitlab.io It allows for the calculation of electronic absorption spectra (like UV-Vis), which arise from the transition of an electron from an occupied orbital to an unoccupied one upon absorption of a photon. gitlab.ioaps.org

For systems containing this compound or its analogs, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). These calculations help assign the bands observed in experimental spectra to specific electronic transitions, such as π→π* transitions localized on the pyrimidine ring or metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) in organometallic complexes. nih.govscirp.org

In studies of luminescent cycloplatinated(II) complexes featuring a 2-vinylpyridine ligand, TD-DFT calculations were performed to support the experimental UV-Vis spectra. researchgate.net The results helped to confirm that the low-energy absorption bands have a mixed character of 1MLCT/1ILCT, providing fundamental insight into the photophysical properties of these materials. nih.govresearchgate.net

| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition |

|---|---|---|---|

| [PtMe(Vpy)(PPh3)] | ~350 | 345 | 1ILCT (π→π*) |

| ~400 | 398 | 1MLCT/1ILCT |

Data adapted from a photophysical study, showing the agreement between experimental and theoretical values. researchgate.net

Steric and Electronic Effects in Catalysis: Distortion-Interaction and Topographic Steric Map Analyses

To gain a deeper understanding of what controls catalytic activity and selectivity, computational chemists use advanced analysis methods that dissect the energy of a transition state into physically meaningful components.

The Distortion-Interaction Model , also known as the Activation Strain Model (ASM), is a powerful tool for analyzing activation barriers. nih.govnih.gov It partitions the activation energy (ΔE‡) into two main components: the activation strain (ΔE_strain), which is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state, and the interaction energy (ΔE_int), which is the actual interaction between the distorted reactants. nih.govnih.govfigshare.com This analysis reveals whether a reaction is controlled by the energetic penalty of deforming the reactants or by the stabilizing interactions between them. researchgate.net

Topographic Steric Map analyses, such as the calculation of percent buried volume (%VBur), provide a quantitative measure of the steric bulk of ligands around a catalytic metal center. nih.gov These maps visualize and quantify the steric environment in different quadrants around the metal, allowing for a direct correlation between ligand structure and catalytic performance.

A combined DFT, ASM, and steric map approach was used to study the origins of stereoselectivity in propylene polymerization by pyridylamido-type catalysts. nih.gov The analysis revealed that enhanced stereoselectivity in catalysts with bulkier ligands was due to a larger difference in the monomer distortion strain (ΔΔE_Strain(Mon)) between the two competing insertion pathways. nih.gov The less favored pathway required a more significant, and thus more energetically costly, deformation of the incoming monomer to fit into the crowded catalytic pocket, as quantified by the steric maps. nih.gov This integrated approach provides a comprehensive picture of how both steric and electronic factors, as dissected by the distortion-interaction model, govern the outcome of a catalytic reaction. nih.gov

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 14.5 | Overall energy barrier for the reaction. |

| Activation Strain (ΔE_strain) | 22.1 | Energy to distort catalyst and monomer into the transition state geometry. |

| Interaction Energy (ΔE_int) | -10.3 | Stabilizing interaction between the distorted fragments. |

Illustrative data based on the principles of the Activation Strain Model as applied to olefin polymerization. nih.gov

Applications in Advanced Materials Science and Organic Synthesis Excluding Properties, Safety, and Clinical Data

Polymeric Materials Development

Poly(2-vinylpyridine) and its copolymers are central to the development of advanced functional materials. The presence of the pyridine (B92270) ring, with its nitrogen atom containing a lone pair of electrons, allows for a range of interactions, including coordination with metal ions and responsiveness to pH changes. researchgate.netaip.org This reactivity is harnessed to create materials for specialized applications in electronics, environmental remediation, and energy storage. polysciences.com

Poly(2-vinylpyridine) is a key material in the field of nano-fabrication, particularly for Area Selective Deposition (ASD) and the directed self-assembly (DSA) of block copolymers (BCPs). aip.orgdcu.ie In ASD, P2VP can be used as a "receiving" polymer layer. researchgate.net The nitrogen atom on the pyridine ring acts as a Lewis base, providing a lone pair of electrons that can form coordination bonds with various metal species. researchgate.net This allows for the selective infiltration of metal precursors, such as trimethylaluminium (TMA), into the P2VP domains during processes like atomic layer deposition (ALD). researchgate.netresearchgate.net This selective binding is crucial for creating patterned nanostructures for electronic devices, as it can significantly reduce the number of processing steps required. researchgate.net

In block copolymer systems, P2VP is often paired with other polymers like polystyrene (PS) to form materials such as PS-b-P2VP. aip.orgacs.org These BCPs can self-assemble into highly ordered, nanoscale morphologies like cylinders or lamellae. aip.orgnsrrc.org.tw The distinct chemical nature of the P2VP and PS blocks drives this microphase separation. aip.orgacs.org Researchers have utilized P2VP-b-PS-b-P2VP triblock copolymers on graphene nanoribbons to achieve one-dimensional, self-aligned patterns with features as small as 16 nm. acs.org The ability to control the self-assembly process by manipulating surface chemistry and processing conditions is critical for next-generation lithography and the fabrication of advanced electronic components. researchgate.netacs.org

Table 1: Research Findings on P2VP in ASD and BCP Self-Assembly

| Application Area | Polymer System | Key Finding | Reference |

| Area Selective Deposition (ASD) | Hydroxy-terminated P2VP (P2VP-OH) | Acts as a "receiving" layer for selective infiltration of metal precursors (e.g., TMA) via ALD. researchgate.net | researchgate.net |

| Block Copolymer (BCP) Self-Assembly | Poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers ((PS-b-P2VP)4) | Facilely self-assembles into cylinder and lamellae morphologies at a nanoscale of approximately 30 nm due to high interaction parameters. nsrrc.org.tw | nsrrc.org.tw |

| Directed Self-Assembly (DSA) | P2VP-b-PS-b-P2VP on Graphene Nanoribbons | Forms self-aligned lamellar patterns with a pitch size of 16 nm, guided by the boundary between graphene and the SiO₂ substrate. acs.org | acs.org |

Polymers derived from 2-vinylpyridine (B74390) are used to create anion exchange resins. polysciences.com These resins are typically water-insoluble copolymers, often synthesized with cross-linking agents like divinylbenzene to ensure a robust, hard resinous structure. google.comosti.gov The functionality of these resins stems from the pyridine groups within the polymer matrix. The nitrogen atom in the pyridine ring can be quaternized, for instance with methyl iodide, creating a fixed positive charge that serves as the anion exchange site. google.comosti.gov

These polyvinylpyridine-based resins have been evaluated for specialized applications, such as the processing of plutonium in nitric acid solutions, a key step in nuclear material recovery. osti.gov A macroporous anion exchange resin based on a copolymer of 1-methyl-4-vinylpyridine and divinylbenzene has shown effective Pu(IV) sorption kinetics and capacity, demonstrating the utility of these materials in demanding chemical separation environments. osti.gov The composition of the copolymer, including the molar percentages of 2-vinylpyridine, divinylbenzene, and other monomers like styrene or alpha-methylstyrene, can be tailored to optimize the resin's physical properties and ion-exchanging capacity. google.com

Table 2: Comparative Plutonium (IV) Sorption by Anion Exchange Resins in 7M HNO₃

| Resin Type | Polymer Backbone | Pu(IV) Sorption (t½, min) | Capacity (g Pu/L resin) |

| Reillex™ HPQ | Polyvinylpyridine | 1.5 | ~50 |

| Dowex® 1x4 | Polystyrene | 5 | ~70 |

| Amberlyst® A-26 | Polystyrene | 10 | ~35 |

| Data adapted from a comparative study on macroporous anion exchange resins. osti.gov |

The unique chemical properties of poly(2-vinylpyridine) make it a valuable component in the development of electronic devices and sensors. P2VP's ability to coordinate with metal ions is leveraged in infiltration-mediated deposition techniques for fabricating elements like metallic contacts and high-k dielectrics. researchgate.netaip.org Furthermore, block copolymers containing P2VP, such as PS-b-P2VP, can be used to create nanostructured films. researchgate.net When these films are deposited on electrodes and subjected to solvent annealing, they can form well-defined porous nanostructures. researchgate.net

This controlled morphology is beneficial for sensor applications. For instance, nanostructured humidity sensors have been fabricated by depositing PS-b-P4VP on interdigitated gold electrodes. researchgate.net The phase separation of the block copolymer creates a porous structure that is sensitive to changes in humidity. researchgate.net Similarly, composites made from poly-4-vinylpyridine (P4VP), manganese dioxide nanorods, and carbon soot have been developed for detecting ethanol vapor at room temperature. researchgate.net In these sensors, the polymer acts as a matrix and modifier, influencing the sensitivity and selectivity of the device. researchgate.net

Polymers containing vinylpyridine are being explored for applications in energy storage systems, including redox flow batteries and lithium-ion batteries. acs.orgnih.govresearchgate.net In redox flow batteries, which are promising for large-scale grid energy storage, nitrogen-containing heterocycles are of interest for their ability to undergo multi-electron reduction at low potentials. nih.gov

Poly(2-vinylpyridine) serves as a functional polymer support for creating heterogeneous catalysts. scbt.com The pyridine groups in the polymer chain can act as ligands, coordinating with metal ions to immobilize catalytic species onto a solid support. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability).

For example, palladium catalysts supported on materials modified with poly(4-vinylpyridine) (P4VP) have been developed for hydrogenation reactions. mdpi.com In one study, a P4VP-modified MgO support was used to immobilize palladium nanoparticles. mdpi.com The polymer modifier led to smaller, well-dispersed palladium particles (2–3 nm average size), which resulted in enhanced catalytic activity and stability compared to catalysts without the polymer or with different polymers like chitosan. mdpi.com This catalyst demonstrated high performance in the hydrogenation of various organic compounds under mild conditions, showing high selectivity and stable activity over multiple consecutive runs. mdpi.com

Table 3: Performance of 1%Pd–P4VP/MgO Catalyst in Hydrogenation Reactions

| Substrate | Product | Selectivity | Activity (Reaction Rate) |

| 2-Propen-1-ol | Propanol | 83.4% | 5.2 × 10⁻⁶ mol/s |

| Phenylacetylene | Styrene | 93-95% | N/A |

| 2-Hexyn-1-ol | cis-2-Hexen-1-ol | 96-97% | N/A |

| Data from a study on polymer-modified Pd catalysts. mdpi.com |

The ability of the pyridine groups in poly(2-vinylpyridine) to be protonated in acidic conditions makes it a pH-responsive polymer. aip.orgtaylorandfrancis.com This property is exploited to create "smart" membranes for separation and filtration applications. dtic.mil These membranes can change their structure and properties, such as pore size and permeability, in response to changes in the pH of the surrounding medium. dtic.mil

Microporous thin film membranes have been fabricated using P2VP that is partially quaternized and cross-linked. dtic.mil In one method, a solution containing P2VP and a cross-linker like 1,4-diiodobutane is spin-coated onto a substrate in a humid environment, which is necessary for pore formation. dtic.mil The resulting cross-linked membranes are stable in solvents and acidic water. dtic.mil When the pH is lowered (e.g., to pH 2 or 3), the pyridine rings become protonated, leading to electrostatic repulsion and swelling of the polymer network. This swelling effect can be used to reversibly control the pore size of the membrane. For instance, pores with a diameter of 250 nm at pH 6 were observed to shrink to 120 nm at pH 3 and effectively close at pH 2. dtic.mil This controllable permeability is highly desirable for advanced filtration systems and controlled release applications. taylorandfrancis.comdtic.mil

Table 4: pH-Dependent Swelling and Pore Size of Cross-linked qP2VP Membranes

| pH Level | Membrane State | Swelling Degree* | Average Pore Diameter |

| 6 | Shrunken | 1.0 (Dry state reference) | ~250 nm |

| 3 | Swollen | 1.9 | ~120 nm |

| 2 | Maximally Swollen | 2.4 | Pores closed |

| Swelling degree expressed as the ratio of swollen to dry membrane thickness. dtic.mil |

Precursor in Organic Synthesis

There is no evidence in the search results to indicate that 2-Vinylpyrimidine (B1277554) is a common precursor for the synthesis of complex organic molecules or the specific specialty chemicals and pharmaceuticals listed.

Synthesis of Complex Organic Molecules

No specific examples or methodologies were found where this compound is used as a key building block in the synthesis of complex organic molecules.

Intermediates for Specialty Chemicals and Pharmaceuticals

Axitinib Synthesis: The synthesis of the pharmaceutical Axitinib explicitly utilizes 2-vinylpyridine , not this compound. A key step in the synthesis involves a Heck coupling reaction between an indazole intermediate and 2-vinylpyridine .

Imidacloprid Synthesis: The synthesis of the insecticide Imidacloprid is based on intermediates derived from pyridine, such as 2-chloro-5-chloromethylpyridine, but does not involve this compound.

Paraquat Synthesis: The herbicide Paraquat is synthesized by the coupling of pyridine molecules to form 4,4'-bipyridyl, which is subsequently methylated. This process does not use this compound as a starting material.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Vinylpyrimidine in academic laboratories?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Researchers should replicate protocols from peer-reviewed literature and validate results against established spectral databases .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and fume hoods to minimize inhalation risks. Safety data sheets (SDS) recommend avoiding skin contact and ensuring proper ventilation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician if inhaled .

Q. How can researchers identify reliable literature on this compound’s physicochemical properties?

- Methodological Answer : Prioritize primary sources from peer-reviewed journals indexed in SciFinder or Reaxys. Cross-reference data using the "Materials and Methods" sections of recent studies to verify experimental conditions. Avoid unvalidated databases; instead, use institutional subscriptions to ACS Publications or Royal Society of Chemistry platforms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., solvent polarity, temperature). Replicate conflicting experiments under controlled conditions, and employ statistical tools (ANOVA, regression) to analyze discrepancies. Publish negative results to enhance transparency .

Q. How can computational models predict this compound’s behavior in novel reaction environments?

- Methodological Answer : Use density functional theory (DFT) to simulate electronic structures and reaction pathways. Validate models against experimental kinetic data. Software like Gaussian or ORCA requires calibration with benchmark studies, and results should be peer-reviewed for reproducibility .

Q. What methodologies ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Document catalyst loading, solvent purity, and reaction time with precision. Share raw data and code repositories (e.g., GitHub) for transparency. Collaborate with independent labs to validate findings, adhering to ICH guidelines for experimental rigor .

Q. How can interdisciplinary approaches enhance the utility of this compound in materials science?

- Methodological Answer : Integrate synthetic chemistry with polymer science to design this compound-based copolymers. Use dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to study self-assembly. Partner with computational chemists to optimize monomer ratios for desired mechanical properties .

Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, explore this compound’s role in photoactive materials while ensuring ethical lab practices .

- Data Validation : Use COSMIN guidelines to assess measurement tools (e.g., NMR calibration) and report confidence intervals for quantitative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。